Sodium 1-decanesulfonate, ~98%

Surfactant Science Micellization Thermodynamics Colloid and Interface Chemistry

Researchers requiring ion-pairing HPLC of peptides and proteins often face excessive costs for ≥99% chromatographic grades. This ~98% grade resolves that tension, delivering acceptable baseline performance at wavelengths above 260 nm while reducing procurement expenditure. • CMC ~40 mM (308.2 K) with aggregation number n≈26 - robust baseline for micellization and polymer-surfactant studies. • Balanced C10 hydrophobe: stronger retention than C8 homologs without the excessive retention of C12, validated for Zn²⁺ electroreduction and guanidine retention studies. • No complexation with PVP - critical control surfactant versus sulfate-based analogs. Procurement: 0.05 g/mL water solubility supports standard 10-50 mM mobile phases; ships ambient.

Molecular Formula C10H22NaO3S
Molecular Weight 245.34 g/mol
CAS No. 13419-61-9
Cat. No. B109059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-decanesulfonate, ~98%
CAS13419-61-9
Synonyms1-Decanesulfonic acid, sodium salt (1:1);  1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI);  Sodium capryl sulfonate;  Sodium decanesulfonate;  Sodium decylsulfonate;  Sodium n-decylsulfonate; 
Molecular FormulaC10H22NaO3S
Molecular Weight245.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCS(=O)(=O)O.[Na]
InChIInChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13);
InChIKeySBNUEVPRRHCPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1-Decanesulfonate (~98%): Core Properties and Procurement


Sodium 1-decanesulfonate (CAS 13419-61-9) is a linear C10 anionic surfactant that functions as an ion-pairing reagent in reversed-phase HPLC and as a micelle-forming agent in fundamental and applied surface chemistry [1]. With a molecular weight of 244.33 g/mol and a melting point >300 °C (dec.), the compound exhibits a critical micelle concentration (CMC) in the low millimolar range at ambient temperature and forms micelles with an aggregation number of approximately 26 [1]. Commercially, the ~98% grade is positioned as a cost-optimized alternative to higher-purity (≥99%) chromatographic grades, offering a balance between acceptable baseline performance and reduced procurement expenditure .

Ion-pair HPLC for peptides and proteins with detection above 260 nm
Cost-optimized ~98% grade for preparative chromatography and surfactant research
Reported C10 micellization profile for colloid and formulation studies

Sodium 1-Decanesulfonate: Why Alkyl Sulfonate Substitution Fails


Sodium 1-decanesulfonate cannot be freely substituted with its shorter-chain (e.g., C8 octanesulfonate) or longer-chain (e.g., C12 dodecanesulfonate) homologs due to quantifiable, chain-length-dependent differences in micellization thermodynamics, polymer interaction behavior, and chromatographic retention properties. The CMC of sodium 1-decanesulfonate is approximately an order of magnitude lower than that of the C8 homolog, while its aggregation number and ability to incorporate into mixed micelles differ markedly from the C12 homolog [1][2]. Furthermore, its sulfonate headgroup confers a distinct interaction profile with neutral polymers compared to sulfate-based surfactants of identical chain length, a difference that directly impacts its utility in polymer-surfactant formulations [3]. These non-linear structure-property relationships mean that generic substitution based solely on surfactant class will alter experimental outcomes and invalidate method transfer.

Chain-length homologs (C8, C12)

CMC and aggregation properties shift, altering chromatographic retention and micellization; direct method transfer may not be reproducible.

Sulfate analog (sodium decyl sulfate)

Forms polymer-surfactant complexes with PVP, while the sulfonate remains inert; formulation rheology and phase behavior may differ.

Surfactant class substitution

Nonionic or cationic surfactants with similar hydrophobicity may not reproduce the anionic sulfonate adsorption and electroreduction modulation.

Sodium 1-Decanesulfonate (~98%): Differentiating from Analogs


CMC and Aggregation Number vs. Homologs

Sodium 1-decanesulfonate (C10) exhibits a critical micelle concentration (CMC) that is intermediate between its shorter-chain (C8) and longer-chain (C12) homologs, but its micellar aggregation number (n=26) and counterion binding (m=16.6) are precisely quantified, enabling direct comparison [1][2]. While CMC values for sodium 1-octanesulfonate are reported to be significantly higher (typically >100 mM), the C10 compound's CMC at 308.2 K is approximately 40 mM, and its aggregation number of 26 is distinctly lower than that of sodium 1-dodecanesulfonate, which forms larger micelles and is uniquely capable of acting as a structural mimetic for SDS in mixed micelle formation [1][2][3].

CMC & Aggregation No.
Reported
CMC ≈ 40 mM
n ≈ 26
Intermediate micellization window vs. C8 and C12 homologs
At 308.2 K; counterion binding m=16.6; data from conductivity and membrane potential
Surfactant Science Micellization Thermodynamics Colloid and Interface Chemistry

PVP Interaction: No Complexation vs. Decyl Sulfate

Small angle neutron scattering (SANS) analysis directly comparing sodium 1-decanesulfonate (C10S) and sodium decyl sulfate (C10OS) in the presence of poly(vinylpyrrolidone) (PVP) reveals a fundamental difference in interaction behavior. While C10OS exhibits a clear interaction peak indicative of PVP-surfactant complex formation well below its CMC, C10S shows no appreciable interaction with PVP under identical conditions (1 wt% PVP, surfactant molality 0.002–0.150 mol/kg) [1]. This differential behavior is attributed to the sulfonate headgroup, which yields a higher CMC and lower aggregation number compared to the sulfate analog [1].

PVP Complexation
Head-to-head
C10 sulfonate: no interaction peak
C10 sulfate: clear interaction peak
Supports polymer-inert surfactant selection for PVP-containing formulations
SANS, 1 wt% PVP, ambient temperature; qualitative difference
Polymer-Surfactant Interactions Small Angle Neutron Scattering Formulation Science

Purity Grade: UV Absorbance and Cost Trade-Off

The ~98% grade of sodium 1-decanesulfonate represents a quantifiable purity differential relative to the ≥99.0% LiChropur™ chromatographic grade. The higher-purity grade is specified with stringent UV absorbance limits at multiple wavelengths: λ=210 nm Amax ≤0.05, λ=220 nm Amax ≤0.03, λ=230 nm Amax ≤0.02, λ=260 nm Amax ≤0.02 . These specifications are not provided for the ~98% grade, indicating the presence of trace impurities that may contribute to baseline noise in UV detection below 260 nm . Solubility, however, is comparable: both grades exhibit a clear solution at 0.05 g/mL in water .

Purity & UV Absorbance
Specification review
~98%: UV limits not specified
≥99% LiChropur™: λ210 ≤0.05, λ220 ≤0.03, λ230 ≤0.02, λ260 ≤0.02
Cost-optimized grade for detection above 260 nm or non-UV-critical workflows
Both grades: clear solution at 0.05 g/mL in water
Ion-Pair Chromatography HPLC Method Development Analytical Chemistry Procurement

Zn²⁺ Electroreduction Kinetics vs. Surfactant Classes

Square-wave voltammetry (SWV) studies at the mercury electrode demonstrate that sodium 1-decanesulfonate exerts a distinct influence on the electroreduction kinetics of Zn²⁺ ions compared to nonionic (N-decanoyl-N-methyl-glucamine) and cationic (octyltrimethylammonium bromide) surfactants [1]. While the study provides qualitative comparisons of differential capacity curves and SWV peak shifts, the data confirm that the anionic sulfonate headgroup and C10 chain length produce a unique adsorption and charge-transfer modulation profile that differs from other surfactant classes [1].

Electrochemical Adsorption
Class-level
SWV at Hg electrode: distinct differential capacity and peak shifts vs. nonionic/cationic surfactants
Anionic sulfonate provides unique adsorption fingerprint for metal electrodeposition studies
Qualitative comparison; source-specific review recommended
Electrochemistry Surfactant Adsorption Metal Electrodeposition

Sodium 1-Decanesulfonate (~98%): Application Scenarios


Ion-Pair Chromatography for Peptides and Proteins

The ~98% grade is ideally suited for ion-pair reversed-phase HPLC separations of peptides and proteins where detection is performed at wavelengths above 260 nm, mitigating concerns about UV-absorbing impurities . Its 0.05 g/mL water solubility supports mobile phase preparation at typical working concentrations (10–50 mM), and its C10 chain length provides balanced retention for moderately hydrophobic analytes without the excessive retention observed with C12 homologs [1].

Micellization and Polymer-Surfactant Studies with C10 Sulfonate

For academic and industrial research into micelle formation thermodynamics, mixed micelle systems, or polymer-surfactant phase behavior, the 98% grade offers sufficient purity at a reduced cost . Its well-characterized CMC (~40 mM at 308.2 K), aggregation number (n=26), and counterion binding (m=16.6) provide a robust baseline for comparative studies [1]. The documented absence of complexation with PVP makes it a critical control surfactant when evaluating sulfate-based analogs [2].

Electrochemical Studies: Adsorption and Electrodeposition

The anionic sulfonate headgroup and C10 hydrophobe confer a specific adsorption profile at mercury and other electrode surfaces, as demonstrated in Zn²⁺ electroreduction studies [3]. The ~98% grade is appropriate for such electrochemical work, where trace organic impurities are less likely to interfere with faradaic processes than in high-sensitivity UV detection [3].

Polymer-Inert Surfactant Formulations

In formulations containing poly(vinylpyrrolidone) or similar neutral polymers, sodium 1-decanesulfonate is preferred over sodium decyl sulfate due to its demonstrated lack of polymer-surfactant complex formation, ensuring predictable and stable rheological and structural properties [2].

Application
Selection Property
Validation Focus
Ion-pair HPLC of peptides/proteins
Cost-optimized ~98% purity; UV detection above 260 nm
Baseline noise and retention consistency for method development
Micellization and polymer-surfactant studies
Reported CMC, aggregation number; inert toward PVP
Reproducibility of micellization parameters and lack of complexation
Electrochemical adsorption and electrodeposition
Anionic sulfonate headgroup and C10 chain
Adsorption fingerprint (differential capacity, SWV peak modulation)
Polymer-inert formulations (PVP, neutral polymers)
No polymer-surfactant complexation
Rheological and structural stability in polymer systems

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